Pyrazine, 2-methyl-3,5-diphenyl-

Description

Pyrazine, 2-methyl-3,5-diethylpyrazine (referred to here as 2M35DEP), is a substituted pyrazine derivative characterized by a methyl group at position 2 and ethyl groups at positions 3 and 5 on the pyrazine ring. This compound is notable for its role in flavor and aroma chemistry, particularly in food systems such as chocolate, coffee, and fermented products. In dark chocolate, 2M35EP is associated with roasted and nutty flavors, distinguishing control samples from those enriched with encapsulated probiotics . Its formation is linked to Maillard reactions and microbial fermentation, where amino acids and reducing sugars react to generate volatile pyrazines .

Properties

CAS No. |

93764-52-4 |

|---|---|

Molecular Formula |

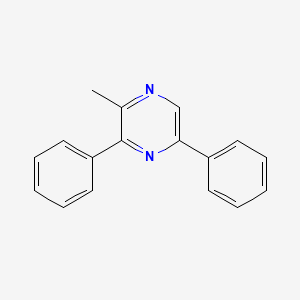

C17H14N2 |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

2-methyl-3,5-diphenylpyrazine |

InChI |

InChI=1S/C17H14N2/c1-13-17(15-10-6-3-7-11-15)19-16(12-18-13)14-8-4-2-5-9-14/h2-12H,1H3 |

InChI Key |

FYIHUZXWJJAIJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2-methyl-3,5-diphenyl- typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes

Industrial Production Methods

Industrial production of Pyrazine, 2-methyl-3,5-diphenyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-methyl-3,5-diphenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups on the pyrazine ring.

Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents on the pyrazine ring, modifying its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Pyrazine, 2-methyl-3,5-diphenyl- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Pyrazine, 2-methyl-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, pyrazine derivatives have been shown to inhibit kinase activity, which is crucial in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural Features and Substituent Effects

Pyrazine derivatives vary based on substituent type (methyl, ethyl, phenyl), position, and number. Key analogs include:

- 2,5-Dimethylpyrazine : Methyl groups at positions 2 and 3.

- 2-Ethyl-6-Methylpyrazine : Ethyl at position 2, methyl at 4.

- 2,3,5-Trimethylpyrazine : Methyl groups at positions 2, 3, and 5.

- Tetramethylpyrazine : Methyl groups at all four positions.

Key Differences :

- Lipophilicity : Ethyl groups in 2M35DEP increase lipophilicity compared to methyl-substituted analogs (e.g., 2,5-dimethylpyrazine), enhancing membrane permeability and aroma retention .

- Steric Hindrance : Bulkier ethyl groups in 2M35DEP may reduce volatility compared to trimethylpyrazines, prolonging its sensory impact in food matrices .

Formation Pathways and Occurrence

Pyrazines primarily form via Maillard reactions or microbial fermentation. For example:

- 2M35DEP : Generated in glucose-lysine Maillard models and chocolate fermentation .

- 2,5-Dimethylpyrazine : Dominant in peanut oil and soy-based fermented foods (e.g., chonggugjang) due to triglycine reactivity .

- 2-Ethyl-3,5-Dimethylpyrazine : Found in civet coffee fermentation, linked to microbial metabolism in wet conditions .

Table 1: Formation Pathways of Selected Pyrazines

Pharmacological Activity

Pyrazines exhibit target-specific bioactivity depending on substituents:

- 2M35DEP: Not directly studied in pharmacological contexts, but related ethyl/methyl pyrazines (e.g., 2-ethyl-6-methylpyrazine) interact with BCHE and AKR1B1, suggesting roles in inflammation or glucose metabolism .

- 2,6-Dimethylpyrazine : Targets 11 proteins, including DPP4 (diabetes) and PRSS3 (digestive enzyme) .

- Tetramethylpyrazine : Widely studied in traditional medicine for cardiovascular benefits, unrelated to flavor pyrazines .

Table 2: Target Interactions of Pyrazine Derivatives

Aroma Profiles and Sensory Impact

Substituent position and chain length critically influence sensory properties:

Notes on Limitations and Data Gaps

Pharmacological data for 2M35DEP is inferred from structurally similar analogs; direct studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.